(2E)-3-(4-nitrophenyl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one
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Overview
Description
The compound (2E)-3-(4-nitrophenyl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a trimethyl-thioxo-dihydro-dithioloquinolinyl group, and a propenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-nitrophenyl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.
Synthesis of the trimethyl-thioxo-dihydro-dithioloquinolinyl group:
Coupling of the intermediates: The final step involves the coupling of the nitrophenyl and quinoline intermediates through a propenone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-(4-nitrophenyl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the effects of nitrophenyl and quinoline derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-nitrophenyl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline moiety can interact with nucleic acids and proteins. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another versatile intermediate used in various chemical reactions.
Diketene: A reactive compound used in the synthesis of acetoacetic esters.
Uniqueness
The uniqueness of (2E)-3-(4-nitrophenyl)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one lies in its complex structure, which combines multiple functional groups. This allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H18N2O3S3 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H18N2O3S3/c1-13-4-10-17-16(12-13)19-20(29-30-21(19)28)22(2,3)23(17)18(25)11-7-14-5-8-15(9-6-14)24(26)27/h4-12H,1-3H3/b11-7+ |
InChI Key |
IGIDSTOPDBIMFT-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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